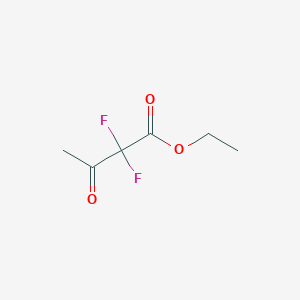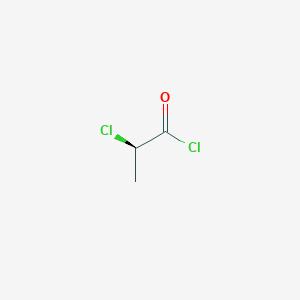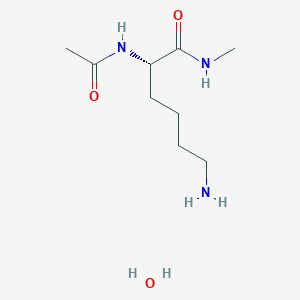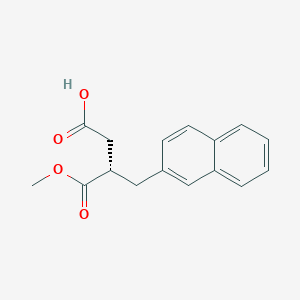
2-Fluorobenzylzinc chloride
Overview
Description
2-Fluorobenzylzinc chloride is a chemical compound with the molecular formula C7H6FClZn. It has a molecular weight of 209.97 . . It is usually in liquid form .
Physical And Chemical Properties Analysis
2-Fluorobenzylzinc chloride is a liquid at room temperature . It has a density of 0.97 g/mL at 25 °C . The compound is stored in a refrigerator and is shipped at room temperature .Scientific Research Applications
Radiation-Grafted Anion-Exchange Membranes
Vinylbenzyl chloride, closely related to 2-Fluorobenzylzinc chloride, has been used in the development of anion-exchange membranes suitable for low temperature direct methanol fuel cells (DMFCs) for portable applications. This involves radiation grafting onto fluoropolymer films and subsequent modifications to produce membranes with specific ion-exchange properties (Danks, Slade, & Varcoe, 2002).
Solvolysis of Benzyl Halides
Studies on solvolysis of benzyl halides, including compounds structurally similar to 2-Fluorobenzylzinc chloride, have been conducted. These studies provide insights into reaction mechanisms and rates in various solvents, contributing to a deeper understanding of organic reaction dynamics (Park, Rhu, Kyong, & Kevill, 2019).
Synthesis and Characterization of Benzimidazolium Salts
Chloro-/fluorobenzyl-substituted benzimidazolium salts have been synthesized for potential applications in inhibiting enzymes like α-glycosidase and acetylcholinesterase. These findings are relevant in the development of new drugs for diseases like Alzheimer's and diabetes (Bal et al., 2021).
Optical Sensing in PVC Membranes
Fluorophores such as N,N-dibenzyl-3,3',5,5'-tetramethylbenzidine, related to 2-Fluorobenzylzinc chloride, have been used in poly(vinyl chloride) (PVC) membranes for optical sensing of nitrophenols. This application is significant for environmental monitoring and detection of specific chemical compounds (Yang, Wang, Long, Chan, & Yang, 2002).
Bioanalytical Methods Involving 4-Fluorobenzyl Chloride
Bioanalytical methods using derivatives of 4-Fluorobenzyl chloride, similar to 2-Fluorobenzylzinc chloride, have been developed for determining unstable molecules in human plasma. This research is crucial in the field of pharmaceutical analysis and drug development (Yang, Wang, Bowen, Kratz, Cyronak, & Dunbar, 2005).
Dehydrogenation at Cationic N-heterocyclic Carbene Stabilized Centers
Research involving cationic N-heterocyclic carbene stabilized metal centers, related to 2-Fluorobenzylzinc chloride, has been conducted to understand the dehydrogenation of saturated CC and BN bonds. This study contributes to the field of organometallic chemistry and catalysis (Tang, Thompson, & Aldridge, 2010).
Fluoropolymer Anion Exchange Membranes for Fuel Cells
Vinylbenzyl chloride-based fluoropolymer anion exchange membranes, closely related to 2-Fluorobenzylzinc chloride,have been prepared for use in fuel cell systems, demonstrating high conductivity and good chemical stability. These membranes show potential for applications in alkaline direct methanol fuel cells (ADMFCs) (Zhang et al., 2012).
Catalytic Diboration of Olefins
Compounds similar to 2-Fluorobenzylzinc chloride, like Cp*Ir(NHC) complexes, have been used in the catalytic diboration of olefins. These complexes exhibit high efficiencies and chemoselectivities, contributing to advancements in organometallic chemistry and catalysis (Corberán et al., 2007).
Flow Cytometry in Phytotoxicity Studies
The use of flow cytometry with fluorochromes, like cyano-ditolyl tetrazolium chloride, enables the study of phytotoxic modes of action on algae. This methodology provides valuable insights into the interactions between environmental contaminants and algae (Adler, Schmitt‐Jansen, & Altenburger, 2007).
Displacement Studies in Corona Discharge
Research on 2-chloro-6-fluorotoluene, related to 2-Fluorobenzylzinc chloride, has revealed insights into displacement mechanisms in corona discharge. This is significant in understanding chemical reactions in plasma states and has applications in environmental and analytical chemistry (Chae, Lim, & Lee, 2016).
Molecular Structures of Halobenzoyl Chlorides
Gas electron diffraction studies of molecules like 2-fluorobenzoyl chloride provide insights into their molecular structures and conformational compositions. This research contributes to the fundamental understanding of molecular geometry and dynamics (Johansen, Dahl, & Hagen, 2013).
Photoregulated Drug Release from Gold Nanoparticles
The conjugation of drugs like 5-fluorouracil to gold nanoparticles through photocleavable o-nitrobenzyl linkages demonstrates a method for controlled drug release. This approach is significant in the development of targeted cancer therapies (Agasti et al., 2009).
Genetically Encoded Fluorescent Amino Acids
The development of genetically encoded fluorescent amino acids, such as dansylalanine, allows for the study of protein structure and dynamics. This is a crucial tool in biochemistry and cell biology research (Summerer et al., 2006).
Applications of Silver-NHC Complexes in Medicine
Silver-NHC complexes, related to 2-Fluorobenzylzinc chloride, have been explored for their antibacterial and antitumor properties. These findings are important in the development of new pharmaceuticals and treatments (Johnson, Southerland, & Youngs, 2017).
Removal of Fluoride from Drinking Water
The use of lanthanum impregnated cellulose, derived from biomass, for the removal of fluoride from drinking water is a significant development in environmental science. This method provides a potential solution for addressing fluorosis caused by high fluoride concentrations in water (Nagaraj, Sadasivuni, & Rajan, 2017).
Safety and Hazards
2-Fluorobenzylzinc chloride is classified as a dangerous substance. It is highly flammable and harmful if swallowed. It can cause skin and eye irritation, respiratory irritation, drowsiness, dizziness, and is suspected of causing cancer . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
chlorozinc(1+);1-fluoro-2-methanidylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNYKKXFDVJFHW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1F.Cl[Zn+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobenzylzinc chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1588671.png)


